Disodium nicotinamide adenine dinucleotide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: NADH Disodium Salt Hydrate is typically synthesized through enzymatic reduction of NAD+ (nicotinamide adenine dinucleotide) using specific dehydrogenases such as malic dehydrogenase and lactic dehydrogenase. These enzymes catalyze the reversible transfer of a hydride ion from substrates like malate or lactate to NAD+, forming NADH .
Industrial Production Methods: In industrial settings, NADH Disodium Salt Hydrate is produced through fermentation processes involving microorganisms that naturally produce NADH. The compound is then extracted and purified using various chromatographic techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: NADH Disodium Salt Hydrate primarily undergoes oxidation-reduction reactions. It acts as a reducing agent, donating electrons to various substrates in metabolic pathways .
Common Reagents and Conditions:
Oxidation: NADH can be oxidized back to NAD+ using oxidizing agents such as oxygen or other electron acceptors in the presence of dehydrogenases.
Reduction: NADH is formed by the reduction of NAD+ using hydride donors in enzymatic reactions.
Major Products: The major product of NADH oxidation is NAD+, while the reduction of NAD+ results in the formation of NADH .
Scientific Research Applications
NADH Disodium Salt Hydrate has a wide range of applications in scientific research:
Mechanism of Action
NADH Disodium Salt Hydrate functions as a coenzyme for a large number of oxidoreductases. It participates in catabolic processes by donating electrons, which are transferred through the electron transport chain to produce ATP, the primary energy currency of the cell. NADH also plays a role in cell signaling events, such as the DNA damage response, by serving as a substrate for poly (ADP-ribose) polymerases (PARPs) .
Comparison with Similar Compounds
NAD+ (Nicotinamide Adenine Dinucleotide): The oxidized form of NADH, involved in similar metabolic processes but acts as an electron acceptor.
NADPH (Nicotinamide Adenine Dinucleotide Phosphate): Functions similarly to NADH but is primarily involved in anabolic reactions and biosynthetic pathways.
FADH2 (Flavin Adenine Dinucleotide, Reduced): Another electron carrier involved in the electron transport chain but differs in its structure and specific roles in metabolism.
Uniqueness: NADH Disodium Salt Hydrate is unique due to its specific role as an electron donor in catabolic processes and its involvement in various cellular signaling pathways. Its reduced form allows it to participate in redox reactions essential for energy production and metabolic regulation .
Biological Activity
Disodium nicotinamide adenine dinucleotide (NAD) is a vital coenzyme found in all living cells, playing a crucial role in various biological processes, including metabolism, energy production, and cellular signaling. This article delves into the biological activity of NAD, highlighting its functions, mechanisms, and implications in health and disease.
Structure and Forms of NAD
NAD exists in two primary forms: oxidized (NAD+) and reduced (NADH). It is composed of two nucleotides joined by their phosphate groups, with one nucleotide containing an adenine base and the other containing nicotinamide. This structure allows NAD to participate effectively in redox reactions, accepting and donating electrons during metabolic processes .
Biological Functions
1. Redox Reactions
NAD plays a central role in redox reactions within cellular metabolism. It acts as an electron carrier, facilitating the transfer of electrons from one molecule to another. This is essential for ATP production through oxidative phosphorylation in mitochondria .
2. Enzymatic Co-factor
NAD serves as a cofactor for various enzymes, including dehydrogenases and sirtuins, which are involved in critical cellular functions such as DNA repair and gene expression regulation . Sirtuins utilize NAD+ to remove acetyl groups from proteins, influencing cellular aging and metabolism.
3. Cellular Signaling
Beyond its metabolic roles, NAD also functions as a signaling molecule. It is involved in calcium signaling pathways and can influence cellular responses to stress . The depletion of NAD+ has been linked to increased oxidative stress and inflammation, contributing to various diseases.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of NAD supplementation:
- Oxidative Stress Reduction : A study demonstrated that enhancing NAD+ levels could significantly reduce oxidative damage in tissues such as the brain, suggesting potential benefits for neurodegenerative conditions .
- Substance Use Disorder (SUD) : Clinical trials have indicated that NAD infusions may help alleviate withdrawal symptoms in individuals with SUD by restoring dopaminergic homeostasis . This approach could provide a novel treatment strategy for addiction.
- Mitochondrial Function : Research shows that exogenous NAD+ can boost mitochondrial activity and DNA synthesis at concentrations above 80 µM. However, prolonged exposure may lead to adverse effects such as cell cycle arrest .
Implications for Health
The biological activity of NAD has significant implications for health:
- Aging : As organisms age, NAD+ levels decline, which is associated with various age-related diseases. Restoring NAD levels through supplementation may enhance longevity and improve health outcomes .
- Metabolic Disorders : Given its role in metabolism, maintaining adequate NAD levels could be crucial in managing metabolic disorders such as obesity and diabetes .
Properties
CAS No. |
606-68-8 |
---|---|
Molecular Formula |
C21H27N7Na2O14P2 |
Molecular Weight |
709.4 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H29N7O14P2.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 |
InChI Key |
QRGNQKGQENGQSE-WUEGHLCSSA-L |
SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
Isomeric SMILES |
C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
Key on ui other cas no. |
606-68-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.